alpha-Selinene

Description

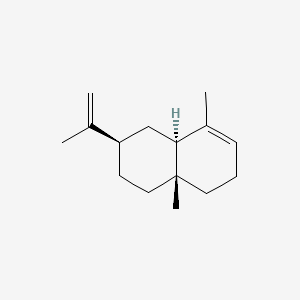

Structure

3D Structure

Properties

IUPAC Name |

(3R,4aR,8aR)-5,8a-dimethyl-3-prop-1-en-2-yl-2,3,4,4a,7,8-hexahydro-1H-naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h6,13-14H,1,5,7-10H2,2-4H3/t13-,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQAPQSEYFAMCY-QLFBSQMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2(C1CC(CC2)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC[C@]2([C@H]1C[C@@H](CC2)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963792 | |

| Record name | alpha-Selinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473-13-2 | |

| Record name | α-Selinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Selinene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Selinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-2-(1-methylethenyl)-, (2R,4aR,8aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-SELINENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99ZHA8F274 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

α-Selinene: A Technical Guide to its Natural Sources, Distribution, and Analysis

Abstract

This technical guide provides a comprehensive overview of α-selinene, a naturally occurring sesquiterpene hydrocarbon. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document details the primary botanical sources of α-selinene, its distribution within the plant kingdom, and quantitative data on its prevalence in various essential oils. Furthermore, it outlines detailed experimental protocols for the extraction, isolation, and quantification of α-selinene, and includes visual representations of its biosynthetic pathway and a standard analytical workflow.

Introduction

α-Selinene (alpha-selinene) is a sesquiterpene with the molecular formula C₁₅H₂₄. It is one of several isomers of selinene, including β-selinene and γ-selinene, which are commonly found together in nature. As a volatile organic compound, α-selinene contributes to the characteristic aroma of many plants and their essential oils. Beyond its aromatic properties, α-selinene has garnered scientific interest for its potential biological activities, including antimicrobial and anti-inflammatory effects. This guide serves as a technical resource, consolidating current knowledge on the natural occurrence and analysis of this compound.

Natural Sources and Distribution of α-Selinene

α-Selinene is widely distributed throughout the plant kingdom. It is a common constituent of essential oils and is found in various plant tissues, including the leaves, stems, roots, and seeds.

Prominent Botanical Sources

The Apiaceae (carrot) family is particularly rich in α-selinene. However, it is also found in a diverse range of other plant families. Table 1 provides a summary of notable plant sources of α-selinene.

Table 1: Natural Botanical Sources of α-Selinene

| Plant Species | Family | Common Name | Plant Part(s) |

| Apium graveolens | Apiaceae | Celery | Seeds, Leaves |

| Vetiveria zizanioides | Poaceae | Vetiver | Roots |

| Daucus carota | Apiaceae | Carrot | Seeds |

| Pimpinella anisum | Apiaceae | Anise | Seeds |

| Foeniculum vulgare | Apiaceae | Fennel | Seeds |

| Coriandrum sativum | Apiaceae | Coriander | Seeds |

| Juniperus communis | Cupressaceae | Juniper | Berries |

| Rosmarinus officinalis | Lamiaceae | Rosemary | Aerial Parts |

| Humulus lupulus | Cannabaceae | Hops | Cones |

| Syzygium aqueum | Myrtaceae | Watery Rose Apple | Not specified |

| Cryptomeria japonica | Cupressaceae | Japanese Cedar | Leaves |

Quantitative Distribution in Essential Oils

The concentration of α-selinene in essential oils can vary significantly depending on the plant species, geographical origin, harvesting time, and extraction method. Table 2 presents quantitative data for α-selinene content in several commercially important essential oils.

Table 2: Quantitative Analysis of α-Selinene in Selected Essential Oils

| Essential Oil Source | α-Selinene Concentration (%) | Reference |

| Celery Seed (Apium graveolens) | 1.4 | [1] |

| Celery Leaves (Apium graveolens) | 1.34 | [2] |

| Vetiver (Vetiveria zizanioides) | 2.18 | [3] |

| Pimpinella lutea (Tabarka region) | 4.1 | [4] |

Geographical and Environmental Influence on Distribution

The chemical composition of essential oils, including the concentration of α-selinene, is known to be influenced by geographical and environmental factors. Studies have shown that variations in climate, soil composition, and altitude can lead to different chemotypes of the same plant species, with distinct essential oil profiles. For instance, the composition of essential oils from Pimpinella lutea has been shown to vary significantly between different growing locations in Tunisia[4]. Similarly, the chemical makeup of Schinus terebinthifolia essential oil differs across various states in Brazil[5]. This variability underscores the importance of sourcing and characterizing plant material from specific geographical locations for consistent research and development outcomes.

Experimental Protocols

The extraction and analysis of α-selinene from plant materials typically involve an initial extraction step to obtain the essential oil, followed by chromatographic separation and identification.

Extraction Methodologies

Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials.

-

Principle: Plant material is boiled in water, and the resulting steam, which contains the volatile essential oils, is condensed and collected. The immiscible essential oil is then separated from the aqueous phase.

-

Apparatus: A Clevenger-type apparatus is commonly used.

-

Protocol (General for Celery Seeds):

-

Grind the plant material (e.g., 100 g of celery seeds) to a coarse powder.

-

Place the powdered material into a round-bottom flask with a sufficient volume of distilled water (e.g., 1000 mL)[6].

-

Set up the Clevenger apparatus for hydrodistillation.

-

Heat the flask to boiling and continue the distillation for a set period (e.g., 3-6 hours)[2].

-

Collect the distillate, which will consist of an aqueous layer and an upper layer of essential oil.

-

Separate the essential oil from the aqueous layer using a separatory funnel.

-

Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Store the essential oil in a sealed vial at a low temperature (e.g., 4°C) in the dark.

-

SFE is a more modern and "green" extraction technique that uses a supercritical fluid, typically carbon dioxide, as the solvent.

-

Principle: Supercritical CO₂ has the solvating power of a liquid and the diffusion properties of a gas, allowing for efficient extraction of non-polar compounds like α-selinene. The solvent is easily removed by depressurization, leaving no residue.

-

Apparatus: A laboratory-scale supercritical fluid extraction system.

-

Protocol (General):

-

Load the ground plant material (e.g., 0.5 g) into a high-pressure extraction vessel[7].

-

Pump liquid CO₂ into the vessel at a controlled flow rate (e.g., 0.3 ± 0.05 mL/min)[7].

-

Set the desired pressure and temperature to achieve supercritical conditions (e.g., 355 bar and 65°C)[7].

-

The extraction can be performed in two modes: static (the vessel is pressurized and held for a period, e.g., 10 minutes) and dynamic (the supercritical fluid continuously flows through the vessel, e.g., for 35 minutes)[7].

-

The extracted components are collected by passing the fluid through a restrictor where the pressure is lowered, causing the CO₂ to return to a gaseous state and the extracted oil to precipitate.

-

The collected essential oil is then stored under appropriate conditions.

-

Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the separation, identification, and quantification of volatile compounds like α-selinene in essential oils.

-

Principle: The essential oil sample is vaporized and injected into a gas chromatograph, where its components are separated based on their boiling points and affinity for the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.

-

Typical GC-MS Parameters for Sesquiterpene Analysis:

-

Gas Chromatograph: Agilent 7890A or similar.

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[4][8].

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)[1][8].

-

Injection Mode: Split or splitless, depending on the concentration of the analytes.

-

Oven Temperature Program: An initial temperature of around 45-60°C, held for a few minutes, followed by a ramp up to a final temperature of 220-240°C at a rate of 2-10°C/min[1][4].

-

Mass Spectrometer: Agilent 5975C or similar.

-

Ionization Mode: Electron Impact (EI) at 70 eV[4].

-

Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

-

Visualization of Pathways and Workflows

Biosynthesis of α-Selinene

α-Selinene, like all sesquiterpenes, is synthesized via the mevalonate (B85504) pathway, with farnesyl pyrophosphate (FPP) serving as the immediate precursor[9][10]. The cyclization of FPP, catalyzed by a specific terpene synthase, leads to the formation of the characteristic eudesmane (B1671778) carbocation, which is then deprotonated to yield α-selinene and its isomers.

Caption: Biosynthetic pathway of α-Selinene from isoprene (B109036) units.

Experimental Workflow for α-Selinene Analysis

The general workflow for the analysis of α-selinene from a plant source involves sample preparation, extraction, and analysis, followed by data processing.

Caption: General experimental workflow for α-Selinene analysis.

Conclusion

α-Selinene is a widely distributed sesquiterpene found in a variety of plant species, with particularly high concentrations in the Apiaceae family. Its presence and concentration are influenced by a range of factors including genetics and geographical location. The standardized methods of hydrodistillation and supercritical fluid extraction, coupled with GC-MS analysis, provide robust protocols for the isolation and quantification of α-selinene. This technical guide serves as a foundational resource for researchers and professionals, enabling further exploration into the chemical properties and potential applications of this important natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Farnesene Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Gas chromatography mass spectrometry couple with quadrupole time-of-flight (GC-QTOF MS) as a powerful tool for profiling of oxygenated sesquiterpenes in agarwood oil - Arabian Journal of Chemistry [arabjchem.org]

- 5. Geographical variation in the chemical composition, anti-inflammatory activity of the essential oil, micromorphology and histochemistry of Schinus terebinthifolia Raddi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ultrasound-Assisted Hydrodistillation of Essential Oil from Celery Seeds (Apium graveolens L.) and Its Biological and Aroma Profiles [mdpi.com]

- 7. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cropj.com [cropj.com]

- 9. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 10. brainkart.com [brainkart.com]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of α-Selinene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of α-selinene, a naturally occurring sesquiterpene of significant interest in phytochemical and pharmacological research. This document includes detailed spectroscopic data, experimental protocols for isolation and synthesis, and a review of its biological activities, with a focus on its anti-inflammatory mechanisms.

Chemical Structure and Stereochemistry

α-Selinene is a bicyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄.[1] Its structure is based on the eudesmane (B1671778) skeleton, characterized by a decahydronaphthalene (B1670005) ring system.[1] The IUPAC name for the naturally occurring (-)-α-selinene is (3R,4aR,8aR)-5,8a-dimethyl-3-(prop-1-en-2-yl)-2,3,4,4a,7,8-hexahydro-1H-naphthalene.[1]

The stereochemistry of α-selinene is defined by three chiral centers at positions C3, C4a, and C8a, leading to the (3R,4aR,8aR) configuration for the most common natural isomer.[1] The molecule possesses an endocyclic double bond within the octahydronaphthalene ring system and an exocyclic double bond in the isopropenyl side chain.[1]

Chemical Identifiers:

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for α-selinene, crucial for its identification and characterization.

Table 1: Physicochemical Properties of α-Selinene

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄ | [2] |

| Molecular Weight | 204.35 g/mol | [2] |

| Physical State | Colorless to pale yellow liquid | [2] |

| Boiling Point | 135°C (at 16 Torr) | [2] |

| Density | 0.9140 g/cm³ | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents (chloroform, hexane) | [2] |

Table 2: Spectroscopic Data of α-Selinene

| Spectroscopic Technique | Data | Reference |

| ¹H NMR (CDCl₃, 500 MHz) | A complete, experimentally verified ¹H NMR data table was not available in the search results. Predicted data is available but not suitable for a technical guide. | |

| ¹³C NMR (CDCl₃, 125 MHz) | A complete, experimentally verified ¹³C NMR data table was not available in the search results. Predicted data is available but not suitable for a technical guide. | |

| FT-IR (Neat) | A detailed list of specific absorption bands was not available in the search results. General absorptions would include ~3075 cm⁻¹ (C-H stretch, alkene), ~2930 cm⁻¹ (C-H stretch, alkane), ~1645 cm⁻¹ (C=C stretch). | |

| Mass Spectrometry (GC-MS) | m/z (% relative intensity): 204 (M⁺), 189, 161, 133, 119, 105, 93, 91, 79, 67, 41. | [3] |

Experimental Protocols

Isolation of α-Selinene from Celery Seed Oil

Objective: To isolate α-selinene from the essential oil of celery (Apium graveolens) seeds through hydrodistillation followed by fractional distillation.

Methodology:

-

Hydrodistillation of Celery Seed Oil:

-

100g of dried celery seeds are ground to a coarse powder.

-

The powdered seeds are placed in a 2L round-bottom flask with 1L of distilled water.

-

The flask is connected to a Clevenger-type apparatus.

-

The mixture is heated to boiling and maintained for 3-4 hours to extract the essential oil.

-

The collected oil is separated from the aqueous layer and dried over anhydrous sodium sulfate.[4]

-

-

Fractional Distillation of the Essential Oil:

-

The crude essential oil is subjected to fractional distillation under reduced pressure.

-

Fractions are collected at different temperature ranges.

-

The fraction enriched in α-selinene is identified by GC-MS analysis by comparing the retention time and mass spectrum with a known standard.[5]

-

Further purification can be achieved by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient.

-

Total Synthesis of (-)-α-Selinene

Objective: To synthesize (-)-α-selinene from the chiral synthon (+)-thujone.

Methodology: A detailed, step-by-step experimental protocol for the total synthesis of (-)-α-selinene from (+)-thujone was referenced but the complete procedure was not available in the provided search results. The synthesis involves a multi-step process starting from a thujone-derived intermediate.[6]

Biological Activity and Signaling Pathways

α-Selinene has demonstrated a range of biological activities, with its anti-inflammatory properties being of particular interest. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (B1171923) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

The anti-inflammatory effects of α-selinene and structurally related terpenes are mediated, in part, through the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

Anti-inflammatory Signaling Pathway of α-Selinene

The following diagram illustrates the proposed mechanism of action for the anti-inflammatory effects of α-selinene.

Caption: Proposed mechanism of α-selinene's anti-inflammatory action.

Conclusion

α-Selinene is a well-characterized sesquiterpene with a defined chemical structure and stereochemistry. Its presence in various essential oils and its demonstrated biological activities, particularly its anti-inflammatory effects, make it a compound of significant interest for further research and potential therapeutic development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this promising natural product. Further investigation is warranted to fully elucidate its pharmacological potential and mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring the essence of celery seeds (<i>Apium graveolens</i> L.): Innovations in microwave-assisted hydrodistillation for essential oil extraction using <i>in vitro</i>, <i>in vivo</i> and <i>in silico</i> studies - Arabian Journal of Chemistry [arabjchem.org]

- 3. alpha-Selinene | C15H24 | CID 10856614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Essential oil Percentage of Celery and Parsley and Their Components as Affected by Method Extraction | Auctores [auctoresonline.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis Pathway of α-Selinene in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Selinene, a bicyclic sesquiterpene, is a prominent secondary metabolite in a variety of plant species, contributing to their characteristic aroma and possessing various biological activities. Understanding its biosynthesis is crucial for applications in fragrance, flavor, and pharmaceutical industries. This technical guide provides a comprehensive overview of the α-selinene biosynthesis pathway in plants, detailing the precursor molecules, enzymatic steps, and regulatory mechanisms. The guide includes a summary of quantitative data for the key enzymes involved, detailed experimental protocols for their characterization, and visual representations of the biochemical pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field.

Introduction

Sesquiterpenes are a diverse class of C15 isoprenoid compounds synthesized in plants, playing vital roles in defense, communication, and as precursors to essential hormones. α-Selinene is a member of the selinene family of isomers and is found in the essential oils of numerous plants, including sweet basil (Ocimum basilicum). Its biosynthesis originates from the central isoprenoid pathway, culminating in the cyclization of the linear precursor, farnesyl pyrophosphate (FPP). This guide will dissect the intricate steps leading to the formation of α-selinene, from primary metabolites to the final cyclized product.

The Biosynthetic Pathway of α-Selinene

The biosynthesis of α-selinene is a multi-step process that begins with the synthesis of the universal C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These building blocks are subsequently condensed to form the C15 precursor, farnesyl pyrophosphate (FPP), which then undergoes a final cyclization step to yield α-selinene.

Upstream Pathways: Synthesis of Isoprenoid Precursors

Plants utilize two distinct pathways for the synthesis of IPP and DMAPP, which are spatially separated within the cell: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.

-

The Mevalonate (MVA) Pathway: Primarily operating in the cytoplasm, the MVA pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate, which is subsequently phosphorylated and decarboxylated to yield IPP.

-

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, the MEP pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. A series of enzymatic reactions then leads to the formation of both IPP and DMAPP.

Although both pathways produce IPP and DMAPP, the precursors for cytosolic sesquiterpene biosynthesis, including α-selinene, are predominantly derived from the MVA pathway.

Formation of Farnesyl Pyrophosphate (FPP)

The C15 precursor for all sesquiterpenes, farnesyl pyrophosphate (FPP), is synthesized in the cytosol by the enzyme farnesyl pyrophosphate synthase (FPPS). FPPS catalyzes the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP.

The Final Step: Cyclization by α-Selinene Synthase

The conversion of the linear FPP molecule into the bicyclic structure of α-selinene is catalyzed by a specific class of enzymes known as terpene synthases, in this case, α-selinene synthase (EC 4.2.3.198). This enzyme facilitates a complex carbocation-driven cyclization cascade. The selinene synthase from sweet basil (Ocimum basilicum) has been identified and characterized, and it is known to catalyze the formation of both α- and β-selinene from FPP.[1][2]

Quantitative Data

The following table summarizes the available quantitative data for the key enzyme involved in α-selinene biosynthesis.

| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (pmol/h/µg protein) | Optimal pH | Optimal Temperature (°C) | Cofactor Requirement | Reference |

| Selinene Synthase (SES) | Ocimum basilicum | FPP | 2.5 ± 0.3 | 1,260 | 6.5 - 7.0 | 30 | Mg²⁺, Mn²⁺ | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of α-selinene synthase.

Gene Cloning and Heterologous Expression of α-Selinene Synthase

Objective: To isolate the gene encoding α-selinene synthase from plant tissue and express the recombinant protein in a heterologous host for functional characterization.

Methodology:

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from young leaves of Ocimum basilicum using a suitable RNA isolation kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

PCR Amplification: The full-length open reading frame of the selinene synthase gene is amplified from the cDNA using gene-specific primers designed based on the known sequence (e.g., from the UniProt database, accession Q5SBP7).[1]

-

Cloning into an Expression Vector: The amplified PCR product is cloned into a suitable bacterial expression vector, such as pET-28a(+), which often includes a polyhistidine (His) tag for subsequent protein purification.

-

Transformation and Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.

-

Cell Lysis and Protein Purification: After induction, the bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and the cells are disrupted by sonication. The His-tagged recombinant protein is purified from the crude cell lysate using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin. The purified protein is then dialyzed against a suitable storage buffer.

In Vitro Enzyme Assay for α-Selinene Synthase

Objective: To determine the enzymatic activity and product profile of the recombinant α-selinene synthase.

Methodology:

-

Reaction Setup: The enzyme assay is performed in a glass vial containing an assay buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM MgCl₂, 5 mM DTT).

-

Substrate Addition: The substrate, farnesyl pyrophosphate (FPP), is added to the reaction mixture to a final concentration in the low micromolar range.

-

Enzyme Addition and Incubation: The reaction is initiated by the addition of the purified recombinant α-selinene synthase. The reaction mixture is overlaid with an organic solvent (e.g., hexane (B92381) or pentane) to trap the volatile terpene products. The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Product Extraction: The reaction is stopped, and the organic layer containing the terpene products is carefully collected.

-

GC-MS Analysis: The extracted products are analyzed by gas chromatography-mass spectrometry (GC-MS). The identity of α-selinene is confirmed by comparing its mass spectrum and retention time with that of an authentic standard and by comparison with mass spectral libraries (e.g., NIST, Wiley).

Enzyme Kinetics Analysis

Objective: To determine the kinetic parameters (K_m_ and V_max_) of α-selinene synthase.

Methodology:

-

Varying Substrate Concentrations: Enzyme assays are performed as described above, but with varying concentrations of the substrate, FPP, typically ranging from below to above the expected K_m_ value.

-

Quantification of Product Formation: The rate of product formation is quantified by GC-FID or GC-MS, using an internal standard for accurate quantification.

-

Data Analysis: The initial reaction velocities are plotted against the substrate concentrations. The kinetic parameters, Michaelis constant (K_m_) and maximum velocity (V_max_), are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Mandatory Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

Caption: Biosynthesis pathway of α-Selinene in plants.

Caption: Experimental workflow for α-Selinene synthase characterization.

Caption: Regulation of α-Selinene biosynthesis.

Conclusion

The biosynthesis of α-selinene in plants is a well-defined pathway that relies on the coordinated action of enzymes from the central isoprenoid metabolism and a specific sesquiterpene synthase. This technical guide has provided a detailed overview of this pathway, from the generation of initial precursors to the final cyclization reaction. The inclusion of quantitative data, detailed experimental protocols, and visual diagrams aims to equip researchers and professionals with the necessary knowledge to further investigate and potentially manipulate this pathway for various industrial applications. Future research may focus on elucidating the finer details of the regulatory networks controlling α-selinene production and exploring the metabolic engineering potential to enhance its yield in heterologous systems.

References

An In-depth Technical Guide to α-Selinene: CAS Number, Chemical Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of α-Selinene, a naturally occurring sesquiterpene of significant interest in various scientific fields. This document details its chemical and physical properties, outlines its biosynthetic origins, presents a representative experimental workflow for its analysis, and explores its biological activities and potential therapeutic applications.

Chemical and Physical Properties of α-Selinene

α-Selinene, a member of the eudesmane (B1671778) class of sesquiterpenoids, is chemically identified by the CAS Registry Number 473-13-2 .[1][2] It is a colorless to pale yellow liquid with a characteristic earthy, herbal scent.[2][3] This bicyclic unsaturated hydrocarbon is insoluble in water but demonstrates solubility in organic solvents such as chloroform (B151607) and hexane.[2][4]

Below is a summary of its key chemical and physical properties compiled from various sources.

| Property | Value | Source(s) |

| CAS Number | 473-13-2 | [1][2] |

| Molecular Formula | C₁₅H₂₄ | [2][3] |

| Molecular Weight | 204.35 g/mol | [2][5] |

| Physical State | Colorless to pale yellow liquid | [2][3] |

| Boiling Point | 135 °C at 16 Torr; 264-270 °C at 760 mmHg (estimated) | [2][4][6][7] |

| Density | 0.914 g/cm³ | [2][4] |

| Water Solubility | 0.0024 - 0.05011 mg/L (estimated) | [1][6] |

| Solubility in Organic Solvents | Slightly soluble in chloroform and hexane | [2][4] |

| logP (Octanol-Water Partition Coefficient) | 4.52 - 6.409 (estimated) | [1][2] |

| Refractive Index | Data not consistently available | |

| Storage Temperature | Refrigerator, under inert atmosphere | [4] |

Biosynthesis of α-Selinene

α-Selinene is synthesized in plants and some microorganisms through the isoprenoid biosynthetic pathway. The key precursor for all sesquiterpenes, including α-selinene, is farnesyl pyrophosphate (FPP).[8] The biosynthesis is catalyzed by specific enzymes known as terpene synthases. The process involves the cyclization of the linear FPP molecule to form the characteristic bicyclic eudesmane skeleton.[1] In some organisms, the reaction proceeds through intermediates like germacrene A.[1] The final step involves deprotonation of the eudesmane carbocation to yield α-selinene and its isomers, such as β-selinene.[1]

Experimental Protocols: Analysis of α-Selinene

The identification and quantification of α-Selinene, typically within a complex mixture like an essential oil, is most commonly achieved using Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Representative GC-MS Analysis Workflow

The following diagram illustrates a typical workflow for the analysis of α-Selinene in a plant-derived essential oil.

Methodological Considerations

-

Sample Preparation : Essential oils containing α-selinene are typically extracted from plant material via hydrodistillation or steam distillation.[9][10] The resulting oil is then diluted in a suitable solvent, such as hexane, prior to injection into the GC-MS system.

-

Gas Chromatography : A non-polar capillary column, such as a 5% phenyl methyl siloxane (HP-5MS), is commonly used for the separation of terpenes.[11] The oven temperature is programmed to ramp up gradually to allow for the separation of volatile compounds based on their boiling points and interactions with the stationary phase. Helium is typically used as the carrier gas.[7][11]

-

Mass Spectrometry : The separated compounds are ionized, commonly using electron ionization (EI) at 70 eV.[2] The resulting mass spectra, which provide a fragmentation pattern unique to each compound, are then detected.

-

Identification and Quantification : The identification of α-selinene is achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the mass spectrum with entries in a spectral library, such as the NIST database.[2] Quantification can be performed by various methods, including peak area normalization or the use of an internal standard.

Biological Activities and Potential Signaling Pathways

α-Selinene has been reported to exhibit a range of biological activities, making it a compound of interest for pharmaceutical and agricultural applications.

-

Antimicrobial and Antifungal Activity : Essential oils containing α-selinene have demonstrated efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal species.[2][3] This suggests its potential use as a natural antimicrobial agent.

-

Insecticidal Properties : α-Selinene has shown insecticidal activity, notably in retarding the growth of mosquito larvae.[1] This highlights its potential for the development of natural insecticides.

-

Plant Defense : In plants, α-selinene and related compounds play a role in defense mechanisms against pathogens and herbivores.[1]

-

Anticancer Potential : A study on the essential oil of Solanum spirale, which contains α-selinene, showed significant cytotoxicity against oral, breast, and small cell lung cancer cell lines.[10] Furthermore, an in silico study identified α-selinene as a potential antagonist of aromatase p450, an enzyme involved in estrogen biosynthesis and a target in the treatment of postmenopausal breast cancer.[12]

Potential Mechanism of Action: Aromatase Inhibition

The following diagram illustrates the hypothesized mechanism of α-selinene as an aromatase inhibitor for potential application in postmenopausal breast cancer therapy.

References

- 1. This compound (473-13-2) for sale [vulcanchem.com]

- 2. This compound | 473-13-2 | Benchchem [benchchem.com]

- 3. ptools.citrusgenomedb.org [ptools.citrusgenomedb.org]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Showing Compound this compound (FDB014567) - FooDB [foodb.ca]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 9. Analysis of Chemical Composition and Biological Activities of Essential Oils from Different Parts of Alpinia uraiensis Hayata - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical constituents and antioxidant and biological activities of the essential oil from leaves of Solanum spirale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Biological Activity of α-Selinene: A Technical Guide for Researchers

An in-depth exploration of the sesquiterpene α-selinene, detailing its known biological activities, relevant experimental protocols, and potential signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Alpha-Selinene (α-Selinene) is a naturally occurring bicyclic sesquiterpene hydrocarbon found in the essential oils of a variety of plants, notably from the Apiaceae family, such as celery and carrots.[1] With the molecular formula C₁₅H₂₄, this compound is of significant interest in natural product chemistry due to its contribution to the fragrance and flavor profiles of essential oils and its role in plant defense mechanisms against pathogens and pests.[2] Emerging research has highlighted a spectrum of biological activities, positioning α-selinene as a compound of interest for further investigation in pharmacology and drug discovery. This technical guide provides a comprehensive overview of the current understanding of α-selinene's biological activities, complete with available quantitative data, detailed experimental methodologies, and insights into its potential mechanisms of action.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol |

| CAS Number | 473-13-2 |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | 135 °C at 16 Torr |

| Solubility | Insoluble in water; Soluble in organic solvents |

Biological Activities of α-Selinene

Current research on the biological activities of α-selinene is primarily derived from studies on essential oils in which it is a constituent. Data on the activity of pure, isolated α-selinene is limited, and as such, the following sections present findings from essential oil studies with a clear indication of the source.

Antimicrobial and Antifungal Activity

Essential oils containing α-selinene have demonstrated notable antimicrobial and antifungal properties.[2] While specific minimum inhibitory concentration (MIC) values for pure α-selinene are not widely reported, the activity of essential oils rich in this sesquiterpene suggests its contribution to the overall antimicrobial effect. For instance, the essential oil of Solanum spirale, containing 2.74% α-selinene, showed significant activity against Escherichia coli and Staphylococcus aureus.[3]

Table 1: Antimicrobial Activity of an Essential Oil Containing α-Selinene

| Essential Oil Source | α-Selinene Content (%) | Microorganism | MIC (µg/mL) |

| Solanum spirale leaves | 2.74 | Escherichia coli (Gram-negative) | 43.0 |

| Solanum spirale leaves | 2.74 | Staphylococcus aureus (Gram-positive) | 21.5 |

Data from a study on the essential oil, not on isolated α-selinene.[3]

Anti-inflammatory Activity

The anti-inflammatory potential of α-selinene is an area of growing interest. While direct in vivo or in vitro studies on pure α-selinene are scarce, the mechanisms of action of structurally related terpenes suggest potential pathways. For example, the related monoterpene α-pinene has been shown to exert anti-inflammatory effects through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. It is hypothesized that α-selinene may share a similar mechanism of action.

Anticancer and Cytotoxic Activity

The potential of α-selinene as an anticancer agent has been explored primarily through in silico and in vitro studies of essential oils. An in silico docking study identified α-selinene as a potential antagonist of aromatase p450, a target in postmenopausal breast cancer, with a binding energy of -8.5 kcal/mol.[4] This computational finding suggests a potential mechanism for anticancer activity, though it awaits experimental validation.

Furthermore, the essential oil of Solanum spirale (containing 2.74% α-selinene) exhibited cytotoxicity against several cancer cell lines.[3]

Table 2: Cytotoxic Activity of an Essential Oil Containing α-Selinene

| Essential Oil Source | α-Selinene Content (%) | Cell Line | IC₅₀ (µg/mL) |

| Solanum spirale leaves | 2.74 | KB (oral cancer) | 26.42 |

| Solanum spirale leaves | 2.74 | MCF-7 (breast cancer) | 19.69 |

| Solanum spirale leaves | 2.74 | NCI-H187 (small cell lung cancer) | 24.02 |

Data from a study on the essential oil, not on isolated α-selinene.[3]

Insecticidal Activity

This compound has been identified as having insecticidal properties, particularly in retarding the growth of mosquito larvae.[1] This activity is consistent with its role in plant defense mechanisms.

Experimental Protocols

Detailed experimental protocols for the biological assays mentioned are provided below. These are generalized methods and may require optimization for testing specific sesquiterpenes like α-selinene.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Inoculum: A pure culture of the test microorganism is grown in a suitable broth medium to a standardized turbidity, typically corresponding to a 0.5 McFarland standard.

-

Preparation of Test Compound: A stock solution of α-selinene is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time) for the test microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. An indicator dye such as resazurin (B115843) can be used to aid in the visualization of microbial growth.[5]

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess cell metabolic activity and, by inference, cell viability and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of α-selinene (solubilized in a vehicle like DMSO, with the final DMSO concentration kept low, e.g., <0.1%) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well and incubated for a few hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.[6]

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or an SDS-HCl solution).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.[7]

Workflow for the MTT Cytotoxicity Assay.

Potential Signaling Pathways

While the precise signaling pathways modulated by α-selinene are not yet fully elucidated, based on the activities of related compounds and in silico studies, the following pathways are of interest for future investigation.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a key regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is hypothesized that α-selinene may inhibit this pathway, thereby reducing inflammation.

References

- 1. This compound (473-13-2) for sale [vulcanchem.com]

- 2. CAS 473-13-2: α-Selinene | CymitQuimica [cymitquimica.com]

- 3. Chemical constituents and antioxidant and biological activities of the essential oil from leaves of Solanum spirale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A new method for determining the minimum inhibitory concentration of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. In vitro Cytotoxic and Antimicrobial Activity of Essential Oil From Satureja Intermedia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Historical Research of α-Selinene

Introduction

α-Selinene is a naturally occurring bicyclic sesquiterpene hydrocarbon found in the essential oils of various plants. It belongs to the eudesmane (B1671778) class of sesquiterpenoids and is known for its characteristic woody and spicy aroma. This technical guide provides a comprehensive overview of the discovery, historical research, and key experimental protocols related to α-selinene, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Research

The history of α-selinene is intrinsically linked to the early explorations of essential oils, particularly from celery (Apium graveolens), where it is found as a significant component alongside its isomer, β-selinene.[1] The initial investigations into the chemical constituents of celery seed oil in the early 20th century laid the groundwork for the isolation and characterization of this important sesquiterpene.

Pioneering work by German chemists F.W. Semmler and F. Risse in 1912 was instrumental in the initial isolation and preliminary characterization of a sesquiterpene they named "selinene" from celery seed oil. Through fractional distillation, they were able to separate the hydrocarbon fraction of the oil and, by further chemical transformations, they began to unravel its bicyclic nature.

Subsequently, the definitive structural elucidation of the selinene isomers was a significant focus of terpene chemistry. The eminent chemist Leopold Ružička, a Nobel laureate for his work on terpenes, along with his colleague M. Stoll, published a detailed study in 1923 that further clarified the structure of selinene and its derivatives. Their work established the eudesmane skeleton as the core structure of these sesquiterpenes. It was through these foundational studies that the existence of different isomers, including α-selinene, was confirmed, and their chemical properties were systematically investigated.

Data Presentation

Physical and Chemical Properties of α-Selinene

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₄ | [2],[3],[4],[5] |

| Molecular Weight | 204.35 g/mol | [2],[3],[4],[5] |

| CAS Number | 473-13-2 | [2],[3],[4] |

| Physical State | Colorless to pale yellow liquid | [2],[5] |

| Odor | Earthy, herbal, woody, spicy | [2] |

| Boiling Point | 268-272 °C at 760 mmHg, 135 °C at 16 Torr | [2],[3] |

| Density | 0.9140 g/cm³ | [2],[3] |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform (B151607) and hexane | [2],[5] |

Spectroscopic Data of α-Selinene

| Spectroscopy Type | Key Data Points | Reference(s) |

| Mass Spectrometry (GC-MS) | Major fragments (m/z): 204 (M+), 189, 161, 133, 119, 105, 93, 91, 81 | [4] |

| Infrared (IR) Spectroscopy | Provides information on the hydrocarbon nature and the presence of carbon-carbon double bonds (alkenes). | [2] |

| ¹H NMR Spectroscopy | Chemical shifts (δ) are characteristic of the eudesmane skeleton with signals for methyl groups, olefinic protons, and aliphatic protons. | [6] |

| ¹³C NMR Spectroscopy | Shows 15 distinct carbon signals corresponding to the molecular formula. | [6] |

Experimental Protocols

Historical Isolation of Selinene from Celery Seed Oil

The early isolation of selinene by Semmler and Risse involved the fractional distillation of celery seed essential oil under reduced pressure. This classical method, a cornerstone of natural product chemistry at the time, allowed for the separation of components based on their boiling points.

Methodology:

-

Source Material: Essential oil obtained from the seeds of celery (Apium graveolens).

-

Initial Treatment: The essential oil was first saponified with an alcoholic potash solution to remove any esters.

-

Steam Distillation: The saponified oil was then subjected to steam distillation to separate the volatile hydrocarbon fraction from non-volatile components.

-

Fractional Distillation: The collected hydrocarbon fraction was dried over anhydrous sodium sulfate (B86663) and then subjected to fractional distillation under reduced pressure (vacuum distillation).[7]

-

Collection of Fractions: Fractions were collected at different temperature ranges. The fraction boiling around 130-135 °C at 10-12 mmHg was identified as the selinene-rich fraction.

-

Purification: Further purification was achieved by repeated fractional distillation to obtain a more homogeneous sample of selinene.

This procedure yielded a mixture of selinene isomers, primarily α- and β-selinene, which required further chemical analysis for structural elucidation.

Mandatory Visualization

Biosynthesis of α-Selinene

The biosynthesis of α-selinene in plants begins with the cyclization of farnesyl pyrophosphate (FPP), a common precursor for all sesquiterpenes.[8] This intricate enzymatic process leads to the formation of the characteristic bicyclic eudesmane core.

References

- 1. Selinene - Wikipedia [en.wikipedia.org]

- 2. alpha-Selinene (473-13-2) for sale [vulcanchem.com]

- 3. This compound CAS#: 473-13-2 [m.chemicalbook.com]

- 4. This compound | C15H24 | CID 10856614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 473-13-2: α-Selinene | CymitQuimica [cymitquimica.com]

- 6. Page loading... [guidechem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of α-Selinene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Selinene (α-Selinene) is a naturally occurring bicyclic sesquiterpene found in the essential oils of a wide variety of plants.[1] As a volatile organic compound, it contributes to the characteristic aroma of many botanicals. Beyond its sensory properties, α-selinene has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the key spectroscopic data for α-selinene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid in its identification and characterization.

Spectroscopic Data

The structural elucidation of α-selinene relies on the combined interpretation of data from various spectroscopic techniques. The following tables summarize the key quantitative data for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR data provide a complete map of the carbon and hydrogen framework of α-selinene.

Table 1: ¹H NMR Spectroscopic Data for α-Selinene (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1α | 1.95 | m | |

| H-1β | 1.25 | m | |

| H-2α | 1.95 | m | |

| H-2β | 1.85 | m | |

| H-3 | 5.35 | br s | |

| H-5α | 2.05 | m | |

| H-6α | 1.95 | m | |

| H-6β | 1.85 | m | |

| H-7α | 2.30 | m | |

| H-8α | 1.45 | m | |

| H-8β | 1.35 | m | |

| H-9α | 1.60 | m | |

| H-9β | 1.50 | m | |

| H-12 | 4.70 | s | |

| H-13 | 4.68 | s | |

| H-14 | 1.68 | s | |

| H-15 | 0.95 | s |

Data sourced from similar sesquiterpenes and spectral databases.

Table 2: ¹³C NMR Spectroscopic Data for α-Selinene (in CDCl₃) [2]

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 39.8 |

| C-2 | 28.1 |

| C-3 | 121.0 |

| C-4 | 142.1 |

| C-5 | 49.3 |

| C-6 | 26.5 |

| C-7 | 50.1 |

| C-8 | 23.5 |

| C-9 | 41.5 |

| C-10 | 36.9 |

| C-11 | 150.2 |

| C-12 | 108.7 |

| C-13 | 21.5 |

| C-14 | 16.5 |

| C-15 | 21.8 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of α-selinene is characteristic of a hydrocarbon containing both sp² and sp³ hybridized carbon atoms.[3]

Table 3: Characteristic Infrared (IR) Absorption Bands for α-Selinene [3]

| Functional Group | Type of Vibration | Characteristic Absorption Range (cm⁻¹) |

| C-H (Alkene) | Stretching | 3080 - 3010 |

| C-H (Alkane) | Stretching | 2960 - 2850 |

| C=C (Alkene) | Stretching | 1640 - 1680 |

| C-H (Alkane) | Bending | 1465 - 1365 |

| =C-H (Alkene) | Out-of-plane Bending | 888 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. The electron ionization (EI) mass spectrum of α-selinene shows a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for α-Selinene (EI-MS) [4]

| m/z | Relative Abundance (%) | Possible Fragment Ion |

| 204 | 25 | [M]⁺ |

| 189 | 15 | [M-CH₃]⁺ |

| 161 | 30 | [M-C₃H₇]⁺ |

| 133 | 40 | [M-C₅H₇]⁺ |

| 119 | 55 | [C₉H₁₁]⁺ |

| 105 | 100 | [C₈H₉]⁺ |

| 93 | 80 | [C₇H₉]⁺ |

| 91 | 70 | [C₇H₇]⁺ |

| 79 | 65 | [C₆H₇]⁺ |

| 41 | 95 | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of sesquiterpenes like α-selinene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of purified α-selinene (typically 1-5 mg) is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of protons in the molecule, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small drop of neat α-selinene is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier Transform Infrared (FTIR) spectrometer. Alternatively, a dilute solution in a suitable solvent (e.g., chloroform) can be prepared and a thin film cast onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically acquired over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean ATR crystal or the pure solvent is recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting transmittance or absorbance spectrum is plotted, and the positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of α-selinene is prepared in a volatile organic solvent, such as hexane (B92381) or dichloromethane.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis. A non-polar or semi-polar capillary column (e.g., DB-5ms) is commonly employed for the separation of terpenes.

-

GC Conditions: The GC oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure the separation of components in a mixture. Typical parameters include an initial temperature of 60°C, ramping to 240°C at a rate of 3°C/min. Helium is typically used as the carrier gas.

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV. The mass range scanned is usually from m/z 40 to 400.

-

Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of α-selinene. The mass spectrum corresponding to this peak is then extracted and compared with a reference mass spectral library (e.g., NIST, Wiley) for confirmation.

Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like α-selinene.

Caption: Workflow for the spectroscopic identification of α-Selinene.

References

The Role of α-Selinene in Plant Defense Mechanisms: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Selinene is a sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄, belonging to the eudesmane (B1671778) class of sesquiterpenoids.[1] It is a naturally occurring volatile organic compound (VOC) found in a wide variety of plants, contributing to their essential oils.[1] As a key secondary metabolite, α-selinene plays a significant role in the complex defense strategies that plants employ against a range of biotic stressors, including pathogenic microorganisms and herbivorous insects.[1][2] This technical guide provides a comprehensive overview of the biosynthesis, mode of action, and signaling pathways associated with α-selinene's defensive functions, supplemented with detailed experimental protocols and quantitative data to support further research and development.

Biosynthesis of α-Selinene

Like all sesquiterpenes, α-selinene is synthesized via the isoprenoid pathway. The biosynthesis originates from the mevalonate (B85504) (MVA) pathway in the cytoplasm, which produces the universal C5 precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form the C15 precursor, farnesyl pyrophosphate (FPP).

The final and critical step in the formation of α-selinene is the cyclization of FPP, catalyzed by a class of enzymes known as terpene synthases (TPS). Specifically, sesquiterpene synthases mediate this conversion. While a dedicated α-selinene synthase has been identified in some species, in others, it is produced as part of a mixture of sesquiterpenes by a single multi-product TPS enzyme. For instance, in maize (Zea mays), the terpene synthase ZmTps21 is responsible for the synthesis of selinene isomers, with β-selinene being the dominant product and α-selinene a minor constituent.[2]

References

alpha-Selinene in essential oil composition

An In-depth Technical Guide to α-Selinene in Essential Oil Composition

Introduction

Alpha-selinene (α-selinene) is a naturally occurring bicyclic sesquiterpene hydrocarbon, a 15-carbon isoprenoid, found as a significant constituent in the essential oils of numerous plant species.[1][2] It belongs to the eudesmane (B1671778) class of sesquiterpenoids and, along with its isomers beta-, gamma-, and delta-selinene, contributes to the characteristic aroma and biological properties of these oils.[1][3] This compound is of growing interest to researchers in pharmacology, natural product chemistry, and drug development due to its diverse biological activities, which include antimicrobial, anti-inflammatory, and insecticidal properties.[1][4][5]

This technical guide provides a comprehensive overview of α-selinene, focusing on its prevalence in various essential oils, detailed experimental protocols for its extraction and analysis, and its biosynthetic pathway. The information is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising natural compound.

Nomenclature and Identification:

-

Chemical Name : (2R,4aR,8aR)-2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene[3]

-

Synonyms : α-Selinine, Eudesma-3,11-diene[1]

-

Molecular Formula : C₁₅H₂₄[1]

-

Molecular Weight : 204.35 g/mol [1]

Quantitative Analysis of α-Selinene in Essential Oils

The concentration of α-selinene varies significantly depending on the plant species, geographical origin, harvesting time, and the extraction method employed.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique used for the identification and quantification of α-selinene in essential oil samples.[1][6] The following table summarizes the percentage content of α-selinene found in the essential oils of various plants as reported in scientific literature.

| Plant Species | Plant Part | % of α-Selinene in Essential Oil | Reference |

| Aquilaria malaccensis (Agarwood) | Induced Wood | 4.08% | [7] |

| Aquilaria malaccensis (Agarwood) | Induced Wood (BCD Treatment) | 2.81% | [7] |

| Aquilaria malaccensis (Agarwood) | Leaf | 10.99% | [8] |

| Morella pubescens | Not Specified | 10.7% | [9] |

| Solanum spirale | Leaf | 2.74% | [10] |

| Commercial "Sandalwood" Oil | Not Specified | ~9.0% (as 7-epi-α-selinene) | [11] |

| Rosmarinus officinalis (Rosemary) | Aerial Parts | 0.03% | [12] |

Experimental Protocols

The isolation and analysis of α-selinene from plant matrices involve two primary stages: extraction of the essential oil and subsequent chromatographic analysis.

Essential Oil Extraction: Steam Distillation

Steam distillation is the most common and commercially established method for extracting essential oils from plant materials.[13][14][15] The technique is suitable for temperature-sensitive compounds like sesquiterpenes because it allows for vaporization at temperatures below their boiling points, thus preventing thermal degradation.[14][16]

Principle: Live steam is passed through the plant material, causing the rupture of oil-containing glands.[16] The volatile compounds, including α-selinene, are carried away with the steam. The mixture of steam and essential oil vapor is then cooled in a condenser, and the resulting liquid is collected. Since the oil is immiscible with water, it can be easily separated.[14][17]

Generalized Protocol:

-

Preparation of Plant Material : The plant material (e.g., leaves, wood chips) is ground or chopped to increase the surface area for efficient oil extraction.[17]

-

Apparatus Setup : A distillation apparatus is assembled, typically consisting of a boiler to generate steam, a still pot to hold the plant material, a condenser, and a separator (like a Florentine flask).[14][18]

-

Distillation :

-

The plant material is packed into the still.[19]

-

Steam generated in the boiler is passed through the plant material. The temperature and pressure are carefully controlled, typically between 60°C and 100°C, to optimize extraction without degrading the compounds.[16]

-

The steam, now enriched with volatile essential oil components, travels to the condenser.[13]

-

-

Condensation and Collection :

-

Separation : The essential oil, being less dense than water, typically forms a layer on top of the hydrosol and can be decanted.[14][19]

-

Drying : The collected oil is dried using an anhydrous salt, such as sodium sulfate, to remove any residual water.[19]

Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for analyzing the chemical composition of complex volatile mixtures like essential oils.[6][20] It separates individual components, which are then identified by their unique mass spectra and retention times.[1][21]

Principle: A sample of essential oil is volatilized and injected into a gas chromatograph. An inert carrier gas moves the vapor through a long, thin capillary column.[21] Components separate based on their boiling points and affinity for the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint" for identification.[20]

Generalized Protocol:

-

Sample Preparation : A small volume (e.g., 1 µL) of the essential oil is diluted in a suitable solvent, such as methanol (B129727) or hexane, to an appropriate concentration (e.g., 1 mL).[22]

-

GC System Configuration :

-

Injector : The injector is heated to a high temperature to ensure rapid volatilization of the sample.[20]

-

Carrier Gas : Helium or hydrogen is typically used as the carrier gas.[6][23]

-

Column : A capillary column, such as an HP-5MS, is commonly used for essential oil analysis.[22]

-

Oven Program : The column oven temperature is programmed to increase gradually (e.g., from 60°C to 240°C at a rate of 3°C/minute) to allow for the separation of compounds with different volatilities.[22]

-

-

Injection : A small volume of the prepared sample (e.g., 1 µL) is injected into the GC.[22]

-

Mass Spectrometry :

-

As components elute from the GC column, they enter the MS detector.

-

Compounds are typically ionized using Electron Ionization (EI) at 70 eV.[24]

-

-

Data Analysis :

-

The resulting chromatogram shows peaks corresponding to each separated compound.

-

The identity of α-selinene is confirmed by comparing its mass spectrum and retention index with data from reference standards and spectral libraries (e.g., NIST).[23][24]

-

Quantification is typically performed by integrating the peak area, with the percentage of each component calculated relative to the total chromatogram area.

-

Biosynthesis and Biological Activity

Biosynthesis Pathway

α-Selinene, like all sesquiterpenes, is synthesized via the mevalonate (B85504) pathway in the plant cell cytoplasm. The key precursor is Farnesyl pyrophosphate (FPP).[1] The biosynthesis of α-selinene involves the cyclization of FPP, a reaction catalyzed by a specific class of enzymes known as terpene synthases.[1] In maize, the enzyme ZmTps21 has been identified as a selinene synthase that produces β-selinene as the major product and α-selinene as a minor one.[1] The reaction proceeds through the formation of a germacrene A intermediate and a subsequent eudesmane carbocation, which is then deprotonated to yield the different selinene isomers.[1]

Reported Biological Activities

α-Selinene is a molecule of significant pharmacological interest, exhibiting a range of biological effects.[4] Its presence in essential oils contributes to their therapeutic properties and roles in plant defense mechanisms.[1][4]

-

Antimicrobial and Antifungal Activity : Essential oils containing α-selinene have demonstrated efficacy against various Gram-positive and Gram-negative bacteria and fungal species.[1][4] This suggests its potential as a natural antimicrobial agent.

-

Plant Defense : In plants like maize, α-selinene and related compounds are part of the defense mechanism against fungal pathogens and insect larvae.[1] This highlights its ecological role and potential for agricultural applications as a natural fungicide or pesticide.[1]

-

Insecticidal Properties : Studies have shown that α-selinene can retard the growth of mosquito larvae, indicating its potential for use in natural insect control strategies.[1]

-

Other Potential Activities : In silico computational studies have suggested that α-selinene may interact with key molecular targets involved in neurodegeneration and could potentially act as an antagonist of aromatase p450, a target in cancer research, though these activities are not yet clinically proven.[24]

Conclusion and Future Directions

α-Selinene is a prevalent sesquiterpene with a notable presence in various commercially and medicinally important essential oils. Standardized protocols for steam distillation and GC-MS analysis allow for its reliable extraction and quantification. The compound's biosynthesis from FPP is a key target for metabolic engineering to enhance its production.

The documented antimicrobial, antifungal, and insecticidal properties of α-selinene underscore its potential for development in the pharmaceutical and agricultural sectors. Future research should focus on:

-

Elucidating the precise mechanisms of action for its biological activities.

-

Conducting comprehensive structure-activity relationship studies to optimize its therapeutic potential.[1]

-

Developing efficient biotechnological production methods to ensure a sustainable supply.[1]

-

Performing clinical studies to validate the in silico and in vitro findings for therapeutic applications.[1]

References

- 1. This compound (473-13-2) for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Selinene - Wikipedia [en.wikipedia.org]

- 4. CAS 473-13-2: α-Selinene | CymitQuimica [cymitquimica.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. areme.co.jp [areme.co.jp]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Chemical constituents and antioxidant and biological activities of the essential oil from leaves of Solanum spirale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Comparison of the Composition of Selected Commercial Sandalwood Oils with the International Standard - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpbp.com [ijpbp.com]

- 13. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]

- 14. ellementalpro.com [ellementalpro.com]

- 15. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 16. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]

- 17. magritek.com [magritek.com]

- 18. engineering.iastate.edu [engineering.iastate.edu]

- 19. benchchem.com [benchchem.com]

- 20. How Experts Determine Essential Oil Purity [innovatechlabs.com]

- 21. academics.su.edu.krd [academics.su.edu.krd]

- 22. scitepress.org [scitepress.org]

- 23. agilent.com [agilent.com]

- 24. This compound | 473-13-2 | Benchchem [benchchem.com]

α-Selinene as a Biomarker in Plant Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Selinene, a naturally occurring sesquiterpene, is emerging as a significant biomarker in plant biology and phytochemistry. This bicyclic unsaturated hydrocarbon, with the chemical formula C₁₅H₂₄, is a constituent of the essential oils of numerous plant species. Its role extends beyond contributing to plant aroma; it is increasingly recognized for its involvement in plant defense mechanisms against biotic and abiotic stresses. This technical guide provides a comprehensive overview of α-selinene's function as a plant biomarker, detailing its biosynthesis, the signaling pathways that regulate its production, and standardized protocols for its extraction and quantification. The information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging α-selinene as a valuable tool in plant science and natural product discovery.

α-Selinene is widely distributed throughout the plant kingdom and has been identified in a variety of plant species. It is notably abundant in members of the Apiaceae family, such as celery and carrots.[1] This compound is also a component of essential oils from plants like mānuka (Leptospermum scoparium), various conifers, and certain cultivars of cannabis.[1]

Data Presentation: Quantitative Analysis of α-Selinene

The concentration of α-selinene can vary significantly between plant species and even different parts of the same plant. While extensive data on the fluctuation of α-selinene under specific stress conditions is still an area of active research, the following tables summarize available quantitative data from essential oil analyses, providing a baseline for its abundance in various plants.

Table 1: α-Selinene Content in the Essential Oils of Various Plant Species

| Plant Species | Plant Part | α-Selinene Concentration (%) | Reference |

| Callicarpa macrophylla | Fruit Oil | 6.0 | [2] |

| Callicarpa macrophylla | Leaf Oil | 1.7 | [2] |

| Morella pubescens | Leaves | Not specified, but a constituent | [3] |

| Piper umbellatum | Not specified | 5.5 | [4] |

Note: The presented data is derived from the analysis of essential oils and may not represent the absolute concentration in fresh plant tissue. Further research is required to quantify α-selinene levels in response to specific biotic and abiotic stressors.

Biosynthesis and Regulation of α-Selinene

The biosynthesis of α-selinene in plants originates from the isoprenoid pathway. Specifically, it is synthesized from farnesyl pyrophosphate (FPP) through the action of terpene synthases.[1] In maize, for instance, the terpene synthase ZmTps21 is responsible for the production of β-selinene as the major product, with α-selinene being a minor product.[1] This indicates that the relative abundance of selinene isomers can be dependent on the specific terpene synthase enzyme present in the plant.